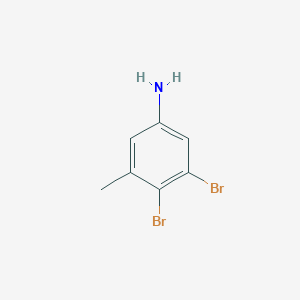
3-Amino-4-methylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-amino-4-methylpent-2-enamide is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and an enamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4-methylpent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-2-en-1-ol and an amine source.
Reaction Conditions: The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamide bond. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-amino-4-methylpent-2-enamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-3-amino-4-methylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
(Z)-3-amino-4-methylpent-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-3-amino-4-methylpent-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
(E)-3-amino-4-methylpent-2-enamide: The geometric isomer of (Z)-3-amino-4-methylpent-2-enamide, differing in the spatial arrangement of substituents around the double bond.
3-amino-4-methylpentanoic acid: A related compound with a carboxylic acid group instead of an enamide group.
4-methylpent-2-enamide: Lacks the amino group present in (Z)-3-amino-4-methylpent-2-enamide.
Uniqueness
(Z)-3-amino-4-methylpent-2-enamide is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(Z)-3-amino-4-methylpent-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5(7)3-6(8)9/h3-4H,7H2,1-2H3,(H2,8,9)/b5-3- |
InChIキー |
NVRRUBMABQOKDM-HYXAFXHYSA-N |
異性体SMILES |
CC(C)/C(=C/C(=O)N)/N |
正規SMILES |
CC(C)C(=CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
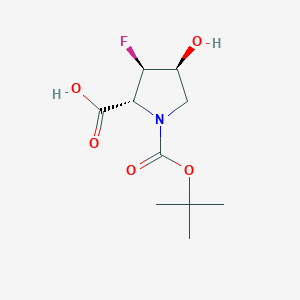
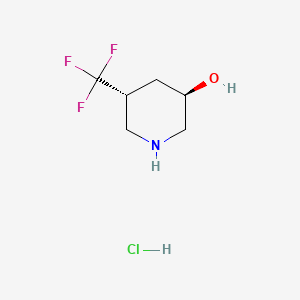




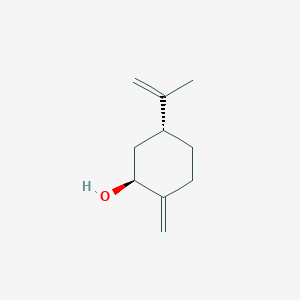
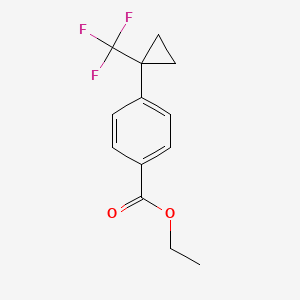
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
